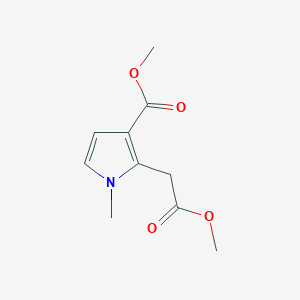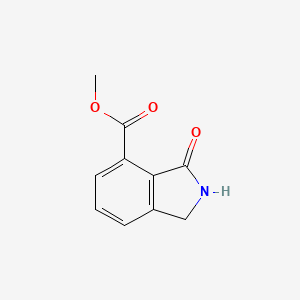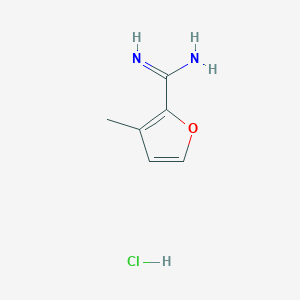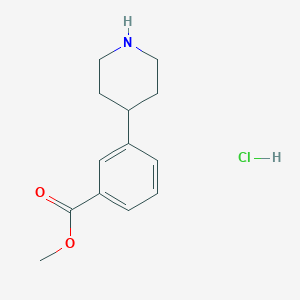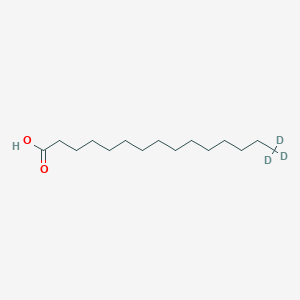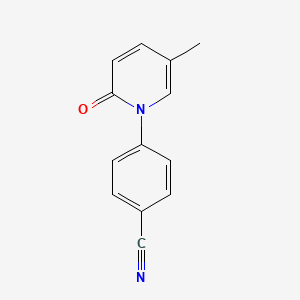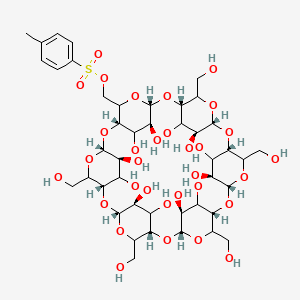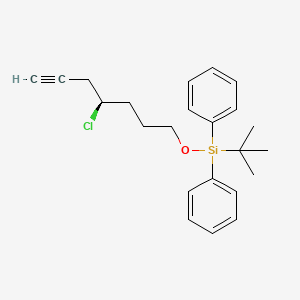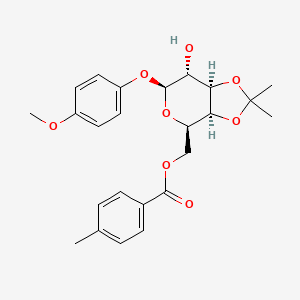
N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline
Vue d'ensemble
Description
“N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline” is a compound that contains an aniline group, which is an amino group attached to a phenyl group, a difluoromethoxy group, which is a methoxy group where two of the hydrogen atoms have been replaced by fluorine, and a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with an amino group (NH2) and a difluoromethoxy group (OCHF2) attached. The amino group would also be bonded to a cyclopropylmethyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing aniline groups are often involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the difluoromethoxy group could potentially increase the compound’s reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Applications
N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline and its derivatives find applications in various chemical synthesis processes. For instance, palladium-catalyzed C–N cross-coupling reactions are essential for synthesizing anilines and aniline derivatives, which are pivotal in chemical research. The development of versatile catalysts has enhanced the adoption of these methods in synthesizing heterocycles, medicinally relevant compounds, natural products, organic materials, and catalysts (Ruiz-Castillo & Buchwald, 2016). Additionally, the iron-catalyzed tandem isomerization/hydrosilylation reaction of allylic alcohols with amines, involving anilines, demonstrates a method for synthesizing N-alkylated anilines under mild conditions (Li et al., 2014).
Electroactive Materials and Anticorrosive Applications
Aniline oligomers, closely related to aniline derivatives, are extensively researched for their well-defined structure, good solubility, and electroactivity. These properties are leveraged in synthesizing novel electroactive materials. For instance, the synthesis of N,N‘-bis(4‘-(3-triethoxysilylpropyl-ureido)phenyl)-1,4-quinonenediimine (TSUPQD) demonstrates the incorporation of aniline trimer into silica frameworks, offering potential applications in electrochemical devices (Guo et al., 2007). Similarly, aniline-containing electroactive siliceous hybrid materials like N-(3-triethoxysilylpropylureido) aniline tetramer (TESPAT) have shown significant anticorrosive properties on metallic surfaces (Gu et al., 2015).
Photocatalysis and Sensor Applications
N-cyclopropylaniline derivatives, which share structural similarities with N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline, are used to probe the oxidative properties of photosensitizers. This application is particularly relevant in environmental science, where these compounds help understand the mechanisms of photochemical reactions in aqueous solutions (Pflug et al., 2019). Additionally, poly(aniline) derivatives have been utilized in sensor applications, leveraging their pH-dependent properties for nonenzymatic glucose sensing (Shoji & Freund, 2001).
Mécanisme D'action
Target of Action
Anilines and their derivatives are often used in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and polymers . The specific targets of “N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline” would depend on its specific use and the context in which it is applied.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, anilines can undergo reactions such as N-difluoromethylation or N-cyclopropylation , which could potentially modify the function of target molecules.
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific targets and mode of action. For example, anilines can participate in reactions involving difluorocarbene or cyclopropylboronic acid .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the N-difluoromethylation of aniline derivatives can be carried out in the presence of a base , and the N-cyclopropylation of anilines can be performed under air atmosphere .
Orientations Futures
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-9(6-10)14-7-8-4-5-8/h1-3,6,8,11,14H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRYTACBUDYIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)
